2-Bromo-5-(4-nitrophenyl)oxazole
CAS No.:
Cat. No.: VC17367329
Molecular Formula: C9H5BrN2O3
Molecular Weight: 269.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5BrN2O3 |
---|---|
Molecular Weight | 269.05 g/mol |
IUPAC Name | 2-bromo-5-(4-nitrophenyl)-1,3-oxazole |
Standard InChI | InChI=1S/C9H5BrN2O3/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |
Standard InChI Key | NOSMYVHRAONANL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=CN=C(O2)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with substituents at the 2- and 5-positions. The bromine atom at C-2 introduces steric bulk and electrophilic character, while the 4-nitrophenyl group at C-5 contributes strong electron-withdrawing effects via the para-nitro moiety. This configuration enhances the compound’s stability and influences its reactivity in substitution and coupling reactions .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 269.05 g/mol |
LogP (Partition Coefficient) | 3.54 (estimated) |
Topological Polar Surface Area | 71.85 Ų |
The relatively high LogP value suggests moderate lipophilicity, which may facilitate membrane permeability in biological systems .
Synthetic Methodologies
Cyclocondensation Approaches
Oxazole rings are commonly synthesized via the Hantzsch reaction, which involves the condensation of α-halo ketones with amides or thioamides. For 2-Bromo-5-(4-nitrophenyl)oxazole, a plausible route involves:
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Precursor Preparation: 4-Nitrobenzaldehyde undergoes bromination at the ortho position to yield 2-bromo-4-nitrobenzaldehyde.
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Cyclization: Reaction with a urea derivative in the presence of a base (e.g., potassium carbonate) forms the oxazole ring .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | , FeBr₃, 80°C | 65–70 |
Cyclocondensation | Urea, K₂CO₃, DMF, 120°C | 50–55 |
Alternative methods include palladium-catalyzed cross-coupling to introduce the nitrophenyl group post-cyclization, though yields for such approaches remain suboptimal .
Reactivity and Functionalization
Electrophilic Substitution
The bromine atom at C-2 serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example, reaction with morpholine in dimethylacetamide at 100°C replaces bromine with a morpholino group, yielding 2-morpholino-5-(4-nitrophenyl)oxazole .
Nitro Group Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 2-bromo-5-(4-aminophenyl)oxazole. This intermediate is critical for further derivatization, such as azo coupling or sulfonamide formation .
Table 3: Reaction Pathways and Products
Reaction Type | Reagents | Product |
---|---|---|
SNAr | Morpholine, DMAc | 2-Morpholino-5-(4-nitrophenyl)oxazole |
Reduction | H₂, Pd/C | 2-Bromo-5-(4-aminophenyl)oxazole |
Oxazole derivatives with nitro and halogen substituents exhibit broad-spectrum antimicrobial activity. For instance, analogs such as 5-(4-nitrophenyl)oxazole show MIC values of 1.56 µg/mL against Staphylococcus aureus and Bacillus subtilis, comparable to reference drugs like ceftazidime . The bromine atom in 2-Bromo-5-(4-nitrophenyl)oxazole may enhance membrane penetration, while the nitro group disrupts microbial electron transport chains .
Anticancer Activity
In vitro studies on similar compounds reveal apoptosis induction via caspase-3 activation. For example, 5-(4-nitrophenyl)oxazole derivatives inhibit HeLa cell proliferation with IC₅₀ values of 8.2 µM, likely through ROS-mediated DNA damage . The bromine substituent in 2-Bromo-5-(4-nitrophenyl)oxazole could potentiate these effects by stabilizing drug-target interactions.
Industrial and Material Science Applications
Coordination Chemistry
The nitrophenyl group enables chelation with transition metals, forming complexes with applications in catalysis. A copper(II) complex of a related oxazole derivative catalyzes Suzuki-Miyaura cross-coupling reactions with turnover numbers exceeding 1,000 .
Organic Electronics
Oxazole-based compounds serve as electron-transport layers in OLEDs due to their high electron affinity. The nitro group in 2-Bromo-5-(4-nitrophenyl)oxazole may improve charge mobility, making it a candidate for optoelectronic devices .
Comparison with Structural Analogs
Table 4: Structural and Functional Comparisons
Compound | Substituents | Key Properties |
---|---|---|
5-(4-Nitrophenyl)oxazole | No bromine | Anticancer (IC₅₀ = 8.2 µM) |
2-Chloro-5-nitrophenyloxazole | Chlorine at C-2 | Enhanced thermal stability |
2-Bromo-4-nitrophenyloxazole | Bromine at C-2, nitro at C-4 | Lower solubility in polar solvents |
The para-nitro substitution in 2-Bromo-5-(4-nitrophenyl)oxazole optimizes electronic effects for biological activity compared to ortho or meta variants .
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